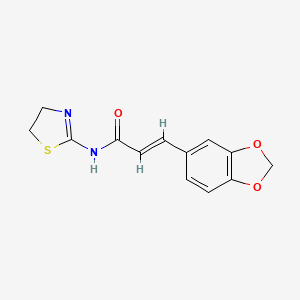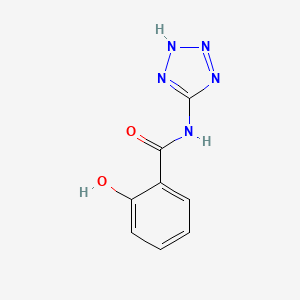![molecular formula C16H23N5OS B5823164 N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide, commonly known as DETA-NONOate, is a nitric oxide donor compound that has been extensively used in scientific research. It is a potent vasodilator and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
DETA-NONOate releases nitric oxide upon decomposition, which activates soluble guanylate cyclase and increases cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to smooth muscle relaxation and vasodilation. Nitric oxide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
DETA-NONOate has various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. It has also been shown to promote wound healing and angiogenesis. Additionally, it has been used to study the role of nitric oxide in neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DETA-NONOate in lab experiments is its ability to release nitric oxide in a controlled manner. This allows for the precise modulation of nitric oxide levels, which is important in studying its effects on various biological processes. However, one of the limitations of using DETA-NONOate is its relatively short half-life, which can make it difficult to maintain a consistent level of nitric oxide over an extended period.
Orientations Futures
There are several future directions for the use of DETA-NONOate in scientific research. One area of interest is its potential use in the treatment of cardiovascular disease. It has also been suggested that DETA-NONOate may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the role of nitric oxide in wound healing and angiogenesis.
Conclusion:
DETA-NONOate is a nitric oxide donor compound that has been extensively used in scientific research. It has various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. Its controlled release of nitric oxide allows for precise modulation of nitric oxide levels, making it an important tool in studying its effects on various biological processes. While there are limitations to its use, there are several future directions for the use of DETA-NONOate in scientific research, including its potential use in the treatment of cardiovascular disease and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of DETA-NONOate involves the reaction of diethylamine with 2-bromoacetophenone to form N,N-diethyl-2-bromoacetamide. This intermediate is then reacted with 5-ethyl-4H-1,2,4-triazole-3-thiol to form the desired product, DETA-NONOate. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Applications De Recherche Scientifique
DETA-NONOate has been extensively used in scientific research as a nitric oxide donor compound. It has been shown to have various biological effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. It has also been used to study the role of nitric oxide in various physiological processes such as wound healing, angiogenesis, and neurotransmission.
Propriétés
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5OS/c1-4-14-18-16(20-19-14)23-11-15(22)17-12-7-9-13(10-8-12)21(5-2)6-3/h7-10H,4-6,11H2,1-3H3,(H,17,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNZGOPATKBTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)

![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)

![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)




![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)

